Diisopropyl methylphosphonite

Description

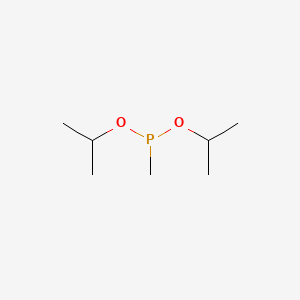

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl-di(propan-2-yloxy)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O2P/c1-6(2)8-10(5)9-7(3)4/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXDCLXRMJQEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216508 | |

| Record name | Diisopropyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66295-44-1 | |

| Record name | Bis(1-methylethyl) P-methylphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66295-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl methylphosphonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066295441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl methylphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL METHYLPHOSPHONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5GC7RS2RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

**diisopropyl Methylphosphonate: Synthesis and Advanced Synthetic Strategies**

Precursor Chemistry and Synthetic Pathways to Diisopropyl Methylphosphonate (B1257008)

The synthesis of DIMP can be achieved through several chemical pathways, most notably the Michaelis-Arbuzov rearrangement, which remains a principal method for creating the carbon-phosphorus bond.

The Michaelis-Arbuzov reaction is a widely utilized and fundamental transformation for preparing phosphonate (B1237965) esters. wikipedia.org The classic and most common synthesis of diisopropyl methylphosphonate is a modification of this reaction, involving the reaction of triisopropyl phosphite (B83602) with methyl iodide. wikipedia.orgorgsyn.org

The reaction mechanism begins with the nucleophilic attack of the trivalent phosphorus atom in triisopropyl phosphite on the electrophilic methyl iodide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction, where the displaced iodide anion attacks one of the isopropyl carbons of the intermediate, leads to the cleavage of a C-O bond. This step yields the final pentavalent diisopropyl methylphosphonate and isopropyl iodide as a by-product. wikipedia.orgorgsyn.org

The procedure typically involves the gradual addition of triisopropyl phosphite to methyl iodide. orgsyn.org The mixture is heated to initiate an exothermic reaction, which is then maintained at a brisk boil. orgsyn.org After the addition is complete, the mixture is refluxed for approximately one hour. orgsyn.org Purification involves distillation to first remove the bulk of the isopropyl iodide by-product, followed by vacuum distillation of the residue to obtain the pure DIMP. orgsyn.org This method can achieve high yields, often between 85-90%. orgsyn.org

Recent advancements have focused on intensifying this process. Solvent- and catalyst-free procedures for the Michaelis-Arbuzov reaction have been developed using continuous flow microreactors. researchgate.net This approach allows for remarkable rate acceleration, reducing reaction times from hours to minutes and providing excellent conversions. researchgate.net For the synthesis of DIMP, a mixture of triisopropyl phosphite and methyl iodide can be pumped through a microreactor at an elevated temperature to achieve rapid and efficient conversion. researchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reactants | Triisopropyl phosphite, Methyl iodide | orgsyn.org |

| Reaction Type | Michaelis-Arbuzov Rearrangement | wikipedia.orgorgsyn.org |

| Temperature | Initiated with heat, then self-sustaining exothermic reaction followed by 1-hour reflux | orgsyn.org |

| Purification | Distillation followed by vacuum distillation | wikipedia.orgorgsyn.org |

| Typical Yield | 85–90% | orgsyn.org |

While the Arbusov rearrangement is prevalent, alternative pathways to DIMP have been established. One such method involves treating sodium diisopropylphosphonate with methyl chloride. orgsyn.org Another significant alternative route begins with methylphosphonic acid (MPA). In this multi-step process, MPA is first converted to methylphosphonyl dichloride. murdoch.edu.au This conversion is typically achieved using a chlorinating agent like thionyl chloride. The resulting methylphosphonyl dichloride is then reacted with a secondary alcohol, in this case, propan-2-ol, to yield diisopropyl methylphosphonate. murdoch.edu.au This reaction is completed relatively quickly, with the product being detected within 20 minutes at ambient temperature. murdoch.edu.au This pathway provides an inexpensive and relatively non-hazardous alternative to other methods. murdoch.edu.au

A radical alternative to the conventional nucleophilic substitution of the Arbusov reaction has also been explored. chinesechemsoc.org This method, which can be applied to secondary alkyl halides, involves a photoredox-catalyzed reaction of an alkyl halide with a specialized phosphonylation reagent, followed by workup with an alcohol to yield the phosphonate ester. chinesechemsoc.org

The primary precursors for the main synthetic routes to DIMP are themselves subjects of specific synthetic procedures.

Triisopropyl phosphite : This key reactant for the Arbusov method is prepared from the reaction of phosphorus trichloride (B1173362) with anhydrous isopropyl alcohol. orgsyn.orgorgsyn.org To drive the reaction to completion and neutralize the hydrogen chloride by-product, a base such as a tertiary amine (e.g., diethylaniline) is typically used. orgsyn.orgsmolecule.com The product is then purified by distillation under reduced pressure. orgsyn.org

Methylphosphonyl dichloride : This intermediate, used in an alternative synthesis of DIMP, can be prepared from dimethyl methylphosphonate via chlorination with thionyl chloride (SOCl₂), a method noted for its high yield. nih.gov It can also be produced from methylphosphonic acid (MPA) and thionyl chloride. murdoch.edu.au

Sodium diisopropylphosphonate : This salt is an intermediate in another synthetic route to DIMP and is reacted with methyl chloride. orgsyn.org

Isotopic Labeling and Deuterated Analog Synthesis for Diisopropyl Methylphosphonate

Isotopic labeling is a critical tool in analytical chemistry and for elucidating reaction mechanisms. nih.govclearsynth.com The synthesis of deuterated analogs of DIMP provides an essential internal standard for quantitative analysis and allows for detailed mechanistic investigations. clearsynth.comtexilajournal.com

Diisopropyl methylphosphonate-D14 (DIMP-D14) is a deuterated analog of DIMP where the 14 hydrogen atoms on the two isopropyl groups have been replaced with deuterium. The synthesis of DIMP-D14 logically follows the principles of the Michaelis-Arbuzov reaction, paralleling the synthesis of the non-deuterated compound.

This synthesis would involve the reaction of deuterated triisopropyl phosphite (triisopropyl-d21 phosphite) with methyl iodide, or alternatively, triisopropyl phosphite with deuterated methyl iodide (methyl-d3 iodide). To produce DIMP-d14 specifically, where only the isopropyl groups are deuterated, deuterated triisopropyl phosphite is required. This precursor would be synthesized from deuterated isopropanol (B130326) (isopropanol-d8). The reaction proceeds via the same Arbusov mechanism, yielding DIMP-d14 and deuterated isopropyl iodide as a by-product.

| Property | Diisopropyl Methylphosphonate (DIMP) | Diisopropyl Methylphosphonate-D14 (DIMP-D14) | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₁₇O₃P | C₇D₁₄H₃O₃P | wikipedia.org |

| Molar Mass | 180.184 g·mol⁻¹ | ~194.27 g·mol⁻¹ | wikipedia.org |

| Isotopic Label | None | 14 Deuterium atoms on the isopropyl groups |

Isotopically labeled compounds like DIMP-D14 are invaluable in analytical and mechanistic studies. clearsynth.com Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the behavior of the analyte, including extraction recovery, derivatization efficiency, and ionization response in the mass spectrometer. texilajournal.comscioninstruments.com

Internal Standard for Quantitative Analysis : DIMP-D14 is used as an internal standard for the accurate quantification of DIMP in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov Because DIMP-D14 has nearly identical chemical and physical properties to DIMP, it co-elutes during chromatography but is distinguishable by its higher mass-to-charge ratio. texilajournal.comscioninstruments.com This allows it to effectively compensate for variations in sample preparation and instrumental analysis, correcting for matrix effects and ensuring high precision and accuracy in measurements. clearsynth.comtexilajournal.comnih.gov

Mechanistic Studies : Isotopic labeling is a powerful technique for investigating reaction mechanisms. nih.govresearchgate.net By using deuterated compounds, researchers can track the fate of specific parts of a molecule through a chemical reaction or a metabolic pathway. For instance, studying the hydrolysis of organophosphonates can be aided by isotopic labeling. acs.org While specific mechanistic studies on DIMP using DIMP-D14 are not detailed in the provided results, the application is analogous to studies on similar compounds. For example, isotopic labeling has been used to study the decomposition of dimethyl methylphosphonate (DMMP) on surfaces and to investigate the hydrolysis mechanisms of phosphotriesterase enzymes. acs.orgacs.org Such studies can determine which bonds are broken and the sequence of steps in a degradation pathway. researchgate.net

Derivatization Chemistry of Diisopropyl Methylphosphonate

Diisopropyl methylphosphonate (DIMP) is a versatile organophosphorus compound that serves as a foundational building block in organic synthesis. Its reactivity, centered around the phosphonate group and the adjacent methyl group, allows for a variety of chemical transformations. These transformations enable the introduction of new functional groups and the construction of more complex molecular architectures. The derivatization chemistry of DIMP is primarily characterized by its role as a precursor to phosphonate-stabilized carbanions and its participation in addition reactions to unsaturated systems.

Diisopropyl methylphosphonate is a key starting material for the synthesis of several important organic intermediates, most notably phosphonate-stabilized carbanions for olefination reactions and β-keto phosphonates. chemicalbook.com These intermediates are highly valued for their ability to form new carbon-carbon bonds under controlled conditions.

The most prominent application of diisopropyl methylphosphonate as a precursor is in the Horner-Wadsworth-Emmons (HWE) reaction. chemicalbook.comacs.org In this reaction, the methyl group of DIMP is deprotonated by a strong base to form a nucleophilic phosphonate carbanion. This carbanion then reacts with aldehydes or ketones to produce an oxaphosphetane intermediate, which subsequently collapses to form an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.org The stereochemical outcome of the HWE reaction, which typically favors the formation of (E)-alkenes, can be influenced by the reaction conditions and the structure of the reactants. wikipedia.orgconicet.gov.ar Aromatic aldehydes, for instance, generally yield (E)-alkenes with high selectivity. wikipedia.org The versatility of the HWE reaction makes it a cornerstone in the synthesis of natural products and other complex organic molecules. conicet.gov.ar

Furthermore, DIMP is utilized as a precursor for preparing β-keto phosphonates. chemicalbook.com These compounds are synthesized through the reaction of the lithiated carbanion of diisopropyl methylphosphonate with esters. nih.gov The resulting β-keto phosphonates are themselves valuable intermediates, particularly for the synthesis of modified prostaglandins (B1171923) and other biologically active molecules. nih.gov

Table 1: Examples of the Horner-Wadsworth-Emmons Reaction Using Diisopropyl Phosphonate Derivatives This table illustrates the reaction of various aldehydes with phosphonate carbanions derived from diisopropyl phosphonates to yield alkenes. The specific phosphonate reagent and base determine the reaction's efficiency and stereoselectivity.

| Aldehyde | Phosphonate Reagent | Base | Major Alkene Product | Selectivity (E/Z) | Reference |

| Aromatic Aldehydes (general) | Triethyl 2-phosphonopropionate | LiOH·H₂O | (E)-α-Methyl-α,β-unsaturated ester | 95:5 to 99:1 | researchgate.net |

| Aliphatic Aldehydes (general) | Ethyl 2-(diisopropylphosphono)propionate | Not specified | (E)-α-Methyl-α,β-unsaturated ester | 97:3 to 98:2 | researchgate.net |

| Ferrocenecarboxaldehyde | Various phosphonate-stabilized carbanions | Various | 2-Substituted vinylferrocenes | Not specified | researchgate.net |

| C9-C13 Aldehyde fragment (in (-)-5,6-Dihydrocineromycin B synthesis) | Intramolecular phosphonate | KHMDS | Macrocyclic (Z)-alkene | High Z-selectivity | conicet.gov.ar |

| C1-C8 Aldehyde fragment (in macrolactone synthesis) | Intramolecular phosphonate (Masamune-Roush conditions) | LiCl, DBU | (E)-Enone | Not specified | conicet.gov.ar |

The functionalization of diisopropyl methylphosphonate involves a range of chemical reactions that modify its structure to introduce new chemical properties. These reactions include nucleophilic additions to unsaturated bonds and transition-metal-catalyzed cross-coupling reactions. While many of these reactions technically utilize diisopropyl phosphite (the H-phosphonate tautomer), they are central to the functionalization chemistry of the diisopropyl phosphonate scaffold.

Pudovik and Phospha-Michael Reactions: The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, such as an imine or a carbonyl group. researchgate.netarkat-usa.org This reaction is a direct and atom-economical method for forming new carbon-phosphorus bonds. acgpubs.org When diisopropyl phosphite reacts with imines, it yields α-aminophosphonates, which are analogues of α-amino acids with significant biological and medicinal interest. arkat-usa.org The reaction with aldehydes or ketones produces α-hydroxyphosphonates. acgpubs.orgresearchgate.netresearchgate.net The Pudovik reaction can be catalyzed by bases or Lewis acids. arkat-usa.orgresearchgate.netmdpi.com

The Pudovik reaction is considered a specific instance of the broader phospha-Michael addition, where a phosphorus nucleophile adds to an electron-deficient alkene (a Michael acceptor). nih.govresearchgate.net Research has shown that diisopropyl phosphite can effectively participate in phospha-Michael additions with various acceptors, such as α,β-unsaturated malonates, in the presence of organocatalysts to yield functionalized phosphonates. nih.govdntb.gov.ua

Palladium-Catalyzed α-Arylation: A significant advancement in the functionalization of phosphonates is the direct α-arylation reaction. Research has established a palladium-catalyzed deprotonative cross-coupling process (DCCP) to introduce aromatic groups at the α-position of benzylic phosphonates. acs.orgnih.govacs.org In this reaction, a diisopropyl benzyl (B1604629) phosphonate derivative is coupled with an aryl bromide in the presence of a palladium catalyst, such as Pd(OAc)₂, and a specialized ligand like CataCXium A. acs.orgnih.gov This method provides a direct route to diarylmethyl phosphonates, which are precursors to various valuable molecules, and demonstrates excellent yields and scalability. acs.orgnih.gov The reaction tolerates a range of functional groups on both the benzyl phosphonate and the aryl bromide. nih.gov

Table 2: Examples of Functionalization Reactions of Diisopropyl Phosphonate Derivatives This table showcases various methods for functionalizing the diisopropyl phosphonate core, including Pudovik, phospha-Michael, and α-arylation reactions.

| Reaction Type | Phosphonate Substrate | Electrophile / Coupling Partner | Catalyst / Base | Product Type | Yield | Reference |

| Pudovik Reaction | Diethyl Phosphite | α-Bromo aminophosphonate (generates imine in situ) | Triethylamine | Aminobisphosphonate | 76% | mdpi.com |

| Pudovik Reaction | Diisopropyl Phosphite | trans-Cinnamaldehyde | Potassium Fluoride (KF) or Caesium Fluoride (CsF) | α-Hydroxyphosphonate | Not specified | researchgate.net |

| Phospha-Michael Addition | Diisopropyl Phosphite | α,β-Unsaturated Malonates | 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac) | Functionalized Phosphonate | High | nih.govdntb.gov.ua |

| Pd-Catalyzed α-Arylation | Diisopropyl Benzyl Phosphonate | Bromobenzene | Pd(OAc)₂ / CataCXium A / NaOt-Bu | Diisopropyl (diphenylmethyl)phosphonate | 91% | acs.orgnih.gov |

| Pd-Catalyzed α-Arylation | Diisopropyl Benzyl Phosphonate | 4-tert-Butyl bromobenzene | Pd(OAc)₂ / CataCXium A / NaOt-Bu | Diisopropyl (4-tert-butylphenyl)(phenyl)methylphosphonate | 82% | acs.org |

| Pd-Catalyzed α-Arylation | Diisopropyl (4-methoxybenzyl)phosphonate | Bromobenzene | Pd(OAc)₂ / CataCXium A / NaOt-Bu | Diisopropyl (4-methoxyphenyl)(phenyl)methylphosphonate | 85% | nih.gov |

**chemical Reactivity and Decomposition Mechanisms of Diisopropyl Methylphosphonate**

Thermal Decomposition of Diisopropyl Methylphosphonate (B1257008)

The thermal decomposition of DIMP involves a series of complex reactions that are highly dependent on factors such as temperature, heating rate, and the presence of other chemical species.

Gas-phase pyrolysis studies are instrumental in elucidating the fundamental decomposition pathways of DIMP in the absence of surface effects. These studies often involve heating DIMP vapor to high temperatures and analyzing the resulting products and reaction rates.

High-temperature pyrolysis of DIMP has been investigated in shock tubes at temperatures ranging from 1400 to 1800 K and near atmospheric pressure. bohrium.comresearchgate.net Kinetic analysis of the thermal decomposition of vapor-phase DIMP in the temperature range of 200-350 °C in an air environment has shown that the decomposition follows a first-order reaction. njit.edu The rate constant for this reaction has been determined and is presented in the table below. njit.edu

| Environment | Temperature Range (°C) | Rate Constant (k) | Activation Energy (Ea) |

| Air | 200-350 | 10^7.4±2.5 s⁻¹ | 21.4±6.6 kcal/mol |

This table presents the first-order rate constant and activation energy for the thermal decomposition of DIMP in air. njit.edu

It has been observed that the decomposition of DIMP is significantly faster in the presence of air compared to an inert nitrogen atmosphere. njit.edu Furthermore, the presence of water vapor can further accelerate the decomposition process, with notable effects observed at 300 °C. njit.edu

The thermal decomposition of DIMP yields a range of products, the distribution of which is influenced by the reaction conditions. Key decomposition products consistently identified across various studies include propene, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA). researchgate.net In some cases, 2-propanol has also been detected, particularly in the initial phases of the reaction. researchgate.net At very high temperatures, such as those in shock tube experiments (1400-1800 K), carbon monoxide (CO) is a significant product. bohrium.comresearchgate.net

| Product | Formula | Conditions Observed |

| Propene | C₃H₆ | T-jump pyrolysis (500-1200 °C) researchgate.net |

| Isopropyl methylphosphonate (IMP) | C₄H₁₁O₃P | T-jump pyrolysis (500-1200 °C) researchgate.net, Heterogeneous decomposition nih.gov |

| Methylphosphonic acid (MPA) | CH₅O₃P | T-jump pyrolysis (500-1200 °C) researchgate.net |

| 2-Propanol | C₃H₈O | Early phase of T-jump pyrolysis researchgate.net |

| Carbon Monoxide | CO | High-temperature pyrolysis (1400-1800 K) bohrium.comresearchgate.net |

This table lists the major thermal decomposition products of DIMP and the conditions under which they have been observed.

Several decomposition pathways for DIMP have been proposed based on experimental observations and theoretical calculations. One prominent pathway involves a two-step process. researchgate.net The first step is the transfer of a hydrogen atom from an isopropoxy group to the phosphoryl oxygen via a six-membered ring transition state, leading to the formation of IMP and propene. researchgate.net The energy barrier for this initial step is calculated to be 36.5 kcal/mol. researchgate.net Subsequently, IMP can decompose further into either propene and MPA (with an energy barrier of 49.9 kcal/mol) or 2-propanol and methyl(oxo)phosphoniumolate (MOPO). researchgate.net

An alternative, single-step pathway has also been suggested, where a hydrogen atom from one isopropoxy group is transferred to the oxygen atom of the other isopropoxy group through a different six-membered ring transition state. researchgate.net This pathway, with a calculated energy barrier of 51.2 kcal/mol, simultaneously produces MOPO, propene, and 2-propanol. researchgate.net The dominant pathway appears to be dependent on the heating rate, with the two-step process favored at lower heating rates and the single-step pathway becoming more probable at very high heating rates. researchgate.net

At even higher temperatures, as seen in shock tube studies, the formation of carbon monoxide becomes a key aspect of the decomposition. bohrium.comresearchgate.net Reaction path analysis indicates that the H-abstraction from MOPO by a methyl radical plays a significant role in CO formation. researchgate.net

Surface-Catalyzed Reactions and Heterogeneous Decomposition of Diisopropyl Methylphosphonate

The decomposition of DIMP can be significantly influenced by the presence of surfaces, particularly those of metal oxides. These surfaces can act as catalysts, altering the reaction pathways and lowering the activation energies for decomposition.

The initial step in the surface-catalyzed decomposition of DIMP is its adsorption onto the metal oxide surface. Studies on γ-alumina (γ-Al₂O₃) have shown that DIMP readily adsorbs onto the surface at a range of temperatures. arxiv.orgacs.orgacs.org The adsorption can occur through either an alkoxy oxygen or the phosphoryl oxygen, with the latter being the more stable configuration. acs.org

Born-Oppenheimer molecular dynamics (BOMD) simulations have provided detailed insights into the adsorption process. arxiv.orgacs.org For instance, on γ-Al₂O₃, the adsorption configuration can vary with temperature. chemrxiv.org Between 200-500 °C, adsorption primarily involves the formation of a bond between a surface aluminum atom and a phosphoryl oxygen atom of DIMP. chemrxiv.org At higher temperatures, different aluminum sites on the surface may be involved in the bonding. chemrxiv.org

The interaction of DIMP with silica (B1680970) (SiO₂) powders has also been investigated. researchgate.net Experimental results indicate that when mixed with silica or alumina (B75360) powders, DIMP begins to decompose at temperatures below its normal boiling point, highlighting the catalytic role of these oxide surfaces. njit.eduresearchgate.net

The nature of the metal oxide surface—whether it is pristine (clean) or hydroxylated (covered with -OH groups)—plays a critical role in the decomposition mechanism of DIMP.

On a pristine γ-alumina surface , ab initio molecular dynamics simulations predict that the initial decomposition step for DIMP is the cleavage of a C-O bond. chemrxiv.orgresearchgate.net This leads to the elimination of a propene molecule. arxiv.orgacs.org The activation barrier for this decomposition process has been shown to decrease as the temperature increases, facilitating the reaction at higher temperatures. arxiv.orgacs.org

On a hydroxylated alumina surface , the presence of surface hydroxyl groups introduces different reaction possibilities. While detailed mechanistic predictions for DIMP on hydroxylated surfaces are a subject of ongoing research, studies comparing DIMP and the nerve agent Sarin (B92409) have revealed important differences. chemrxiv.orgresearchgate.net For Sarin, decomposition on a hydroxylated surface proceeds via the fission of the P-F bond and the formation of isopropyl methyl phosphonic acid. researchgate.net While similarities exist between DIMP and Sarin on pristine surfaces, their behavior diverges on hydroxylated surfaces at elevated temperatures, underscoring the importance of surface chemistry in determining the decomposition pathway. chemrxiv.orgresearchgate.net

Influence of Surface Energetics and Metal Coordination on Diisopropyl Methylphosphonate Reactivity

The reactivity of diisopropyl methylphosphonate (DIMP) is significantly influenced by its interactions with various surfaces, particularly those of metal oxides. The nature of this interaction, whether it involves the liquid or vapor phase of DIMP, can dictate the subsequent chemical transformations. researchgate.netresearchgate.net Studies have shown that the properties of residues left by organophosphonates on inorganic surfaces differ depending on the initial phase of the compound. researchgate.net

On gold surfaces, the oxidative destruction of DIMP films initiated by atomic oxygen begins with a hydrogen abstraction from one of three possible sites on the DIMP molecule. acs.org This initial step is followed by secondary reactions involving hydroxyl radicals, carbon-centered radicals derived from DIMP, and undissociated molecular oxygen. acs.org These reactions lead to the incorporation of oxygen into the film and the formation of new hydrogen bonds with the phosphoryl group of DIMP. acs.org The resulting product is a distribution of oligomeric and polymeric species that exhibit greater thermal stability than pure DIMP. acs.org This product can form a protective layer that hinders the further destruction of thicker films. acs.org

The interaction with metal centers, such as the zinc in zinc(II) metalloporphyrins, occurs through coordination between the metal and the phosphoryl oxygen of DIMP. science.gov This binding is a key aspect in the development of sensors and photochemical degradation systems for organophosphonates. science.gov

Role of Inorganic Solids in Diisopropyl Methylphosphonate Thermal Decomposition

Inorganic solids play a crucial role in the thermal decomposition of DIMP. researchgate.netnjit.edu When mixed with powders of γ-alumina (γ-Al2O3) or silica (SiO2) and heated, DIMP undergoes both evaporation and decomposition. researchgate.netresearchgate.net For both powders, an initial evaporation of DIMP occurs between 50 and 200 °C, followed by a second mass loss at temperatures up to 350 °C. researchgate.netresearchgate.net

On γ-alumina, the decomposition products include 2-propanol and propene, with 2-propanol being released below the boiling point of DIMP and mostly propene at higher temperatures. researchgate.net The pre-treatment of alumina by calcination can reduce the amount of 2-propanol released. researchgate.net With silica, the secondary mass loss is smaller, and only propene is detected as a decomposition product. researchgate.net Fourier transform infrared (FTIR) spectroscopy of the powders after exposure to DIMP at elevated temperatures reveals that at higher temperatures, only the P-CH3 stretching vibration remains, indicating significant decomposition of the original molecule. researchgate.net

Computational studies using ab initio molecular dynamics have shown that surfaces like γ-Al2O3 can significantly lower the activation energy for DIMP decomposition. acs.orgarxiv.org The γ-Al2O3 surface is shown to readily adsorb DIMP at various temperatures, with subsequent decomposition proceeding via a propene elimination mechanism. arxiv.org The activation barrier for this decomposition decreases as the temperature increases. arxiv.org

Advanced Oxidation Processes and Aqueous Degradation of Diisopropyl Methylphosphonate

Ultrasonic Irradiation for Diisopropyl Methylphosphonate Degradation in Aqueous Solutions

Ultrasonic irradiation is an effective advanced oxidation process for the degradation of DIMP in aqueous solutions. ichem.mdichem.md Studies have demonstrated that sonolysis, at frequencies such as 26.2 kHz, can achieve high removal efficiencies of DIMP. ichem.mdresearchgate.net The degradation process generally follows first-order kinetics. ichem.mdichem.md

The efficiency of ultrasonic degradation is influenced by several experimental parameters, including the initial concentration of DIMP, the pH of the solution, and the processing time. ichem.mdresearchgate.net The degradation rate is affected by the pH, with higher degradation observed at a pH of 10 compared to neutral or acidic conditions. ichem.md This is attributed to the role of pH in the generation of hydroxyl radicals, which are the primary reactive species in sonochemical degradation. ichem.md

The addition of certain compounds can enhance the degradation process. For instance, the presence of carbon tetrachloride (CCl4) can accelerate the rate of DIMP removal. ichem.md CCl4, being hydrophobic, is drawn into cavitation bubbles where it cleaves to form highly reactive chlorine radicals that contribute to the oxidation of DIMP. ichem.md A removal efficiency of up to 98% has been reported in the presence of CCl4 at a pH of 10. ichem.mdresearchgate.net

Oxidative Degradation of Diisopropyl Methylphosphonate via Radical Mechanisms

The oxidative degradation of DIMP is primarily driven by radical mechanisms. In aqueous solutions treated with ultrasonic irradiation, the sonolysis of water vapor within cavitation bubbles produces hydroxyl radicals (HO•). ichem.md These radicals attack the DIMP molecules in both the liquid phase and at the gas-liquid interface. ichem.md

In the presence of additives like carbon tetrachloride, additional oxidizing species such as chlorine radicals are generated, further promoting the degradation of DIMP. ichem.md Research on the oxidative destruction of DIMP films by atomic oxygen (O(3P)) has shown that the reaction is initiated by hydrogen abstraction, leading to the formation of DIMP-derived radicals. acs.org These radicals then undergo secondary reactions with other radical species present, such as hydroxyl radicals and non-dissociated O2. acs.org This process leads to the formation of more stable oligomeric and polymeric products. acs.org

Chemical Oxidation Coupled with Ultraviolet Radiation for Diisopropyl Methylphosphonate Removal

The combination of chemical oxidation with ultraviolet (UV) radiation is a successful method for removing DIMP from industrial effluents. nih.govcdc.govcdc.gov This advanced oxidation process utilizes the synergistic effect of a chemical oxidant and UV light to generate highly reactive species that can effectively degrade DIMP. nih.govgovinfo.gov

While direct photolysis of DIMP in aquatic systems is not a significant degradation pathway, laser-induced photodestruction using UV and infrared lasers has been shown to be effective. nih.govcdc.gov This process breaks down DIMP into simpler hydrocarbon gases and a phosphorus-bearing acid. nih.govcdc.gov

Computational Chemistry Approaches to Diisopropyl Methylphosphonate Reactivity

Computational chemistry, particularly methods like density functional theory (DFT) and ab initio molecular dynamics (AIMD), provides significant insights into the reactivity and decomposition mechanisms of DIMP. acs.orgchemrxiv.orgescholarship.org These computational tools allow for the investigation of reaction pathways and energetics at an atomic level. chemrxiv.orgescholarship.org

AIMD simulations have been used to study the decomposition of DIMP on surfaces like γ-alumina (γ-Al2O3). acs.orgarxiv.org These studies have confirmed that DIMP readily adsorbs onto the alumina surface and that the surface significantly lowers the activation energy for decomposition, which primarily proceeds through a propene elimination mechanism. acs.orgarxiv.org The activation barrier for this process is found to decrease with increasing temperature. arxiv.org

Comparative studies using AIMD have also been conducted to evaluate DIMP as a chemical simulant for the nerve agent sarin. acs.orgchemrxiv.org These calculations have shown that DIMP and sarin exhibit similar adsorption configurations and reaction dynamics on pristine alumina surfaces, validating the use of DIMP in experimental studies. acs.orgchemrxiv.org On pristine surfaces, the initial decomposition step for both molecules is predicted to be the cleavage of a C-O bond. chemrxiv.org However, differences in reactivity between DIMP and sarin emerge on hydroxylated alumina surfaces at elevated temperatures. chemrxiv.org

Ab Initio Molecular Dynamics (AIMD) Simulations of Diisopropyl Methylphosphonate Transformations

Ab Initio Molecular Dynamics (AIMD) simulations have been instrumental in understanding the transformations of DIMP on various surfaces. acs.orgchemrxiv.org These simulations, which are based on first-principles quantum mechanics, can model the dynamic evolution of atomic nuclei on a potential energy surface calculated electronically, providing a detailed picture of chemical reactions as they occur. researchgate.netnih.gov

Research using AIMD has extensively studied the adsorption and decomposition of DIMP on both pristine and hydroxylated γ-Al2O3 (gamma-alumina) surfaces at different temperatures. acs.orgchemrxiv.org On pristine γ-Al2O3, AIMD simulations predict that the initial step in DIMP decomposition is the cleavage of a C–O bond. acs.orgchemrxiv.org This process leads to the elimination of propene. acs.org For instance, at 1000 °C on a pristine alumina surface, the dissociation of the first C–O bond is observed within 0.30 picoseconds (ps), forming a surface-bound n-alkyl (–C3H7) species and a new Al–O bond. acs.org Subsequently, an H atom from the alkyl fragment migrates to a surface oxygen atom, resulting in the formation of a propene molecule. acs.org

On hydroxylated alumina surfaces at high temperatures (1000 °C), the degradation mechanism is more complex. acs.org AIMD trajectories show a series of bond-breaking and bond-forming events, including the rupture of P–O and C–C bonds, leading to the formation of various intermediates and products such as acetaldehyde (B116499) (CH3CHO) and a surface-bound Al–CH3 molecule. acs.org Experimental studies have identified a range of products from DIMP decomposition on alumina, including isopropyl methylphosphonate, methyl phosphonic acid, and volatile substances like propene (C3H6), which aligns with the predictions from AIMD simulations. acs.org

These simulations have also been used for comparative analyses between DIMP and the chemical warfare agent sarin. acs.orgchemrxiv.org The results confirm that DIMP is a suitable simulant for sarin, especially on pristine alumina surfaces, due to their similar adsorption configurations and initial reaction dynamics, which primarily involve C–O bond cleavage. acs.orgchemrxiv.org However, at higher temperatures on hydroxylated surfaces, the decomposition pathways for DIMP and sarin begin to diverge. acs.org

Born–Oppenheimer Molecular Dynamics (BOMD) for Diisopropyl Methylphosphonate Reaction Dynamics

Born–Oppenheimer Molecular Dynamics (BOMD) is a specific type of AIMD where the electronic structure is fully minimized at each molecular dynamics step. acs.orgarxiv.org It has been effectively used to probe the high-temperature reaction dynamics of DIMP, particularly on metal oxide surfaces like γ-Al2O3. arxiv.orgacs.org

BOMD calculations show that the γ-Al2O3 surface can rapidly adsorb DIMP across a range of temperatures. arxiv.orgacs.orgchemrxiv.org Following adsorption, the subsequent decomposition of DIMP is shown to proceed through a propene elimination pathway. arxiv.orgacs.orgchemrxiv.org This corroborates findings from other simulation methods and experimental studies, which consistently detect propene as a major byproduct of DIMP's thermal decomposition. chemrxiv.org

At temperatures between 800°C and 1000°C, DIMP decomposition is characterized by a two-step propene elimination process. chemrxiv.org The first step involves the dissociation of a C–O bond, followed by the migration of a hydrogen atom from the resulting alkyl fragment to a surface oxygen atom on the alumina. chemrxiv.org The simulations indicate that the specific C–O bond that breaks can vary with temperature. chemrxiv.org

These first-principle BOMD simulations provide crucial mechanistic details for understanding the decomposition of DIMP and serve as a diagnostic tool for developing and validating reaction models for sarin and other chemical warfare agents on various candidate metal oxide surfaces. arxiv.orgacs.org The simulations are typically performed within a canonical (NVT) ensemble, using a thermostat like the Nosé–Hoover chain to control the temperature, which allows for the study of reaction dynamics under specific thermal conditions. acs.org

Metadynamics Simulations for Free Energy Barriers in Diisopropyl Methylphosphonate Decomposition

To quantify the energetics of DIMP decomposition, metadynamics simulations are often employed in conjunction with BOMD or AIMD. arxiv.orgacs.org Metadynamics is an enhanced sampling technique used to calculate the free energy surface of a system as a function of a few selected collective variables (CVs), which are chosen to describe the progress of a reaction. nih.govresearchgate.netresearchgate.net This method allows for the exploration of complex reaction pathways and the calculation of activation energy barriers that would be computationally prohibitive to study with standard molecular dynamics. nih.gov

Studies on DIMP decomposition on the γ-Al2O3 surface have used metadynamics to compute the free energy barriers for the C–O bond-breaking step, which is crucial for the propene elimination pathway. acs.orgacs.org The simulations reveal that the free energy activation barrier for this process decreases as the temperature increases, indicating that DIMP decomposes more readily at higher temperatures. arxiv.orgacs.org

For example, on a pristine alumina surface, the free energy barrier for C–O bond cleavage was calculated at different temperatures. acs.org These calculations show a significant drop in the activation energy as the temperature is raised, facilitating the decomposition reaction. acs.orgacs.org

Table 1: Free Energy Activation Barriers for DIMP C–O Bond Cleavage on Pristine γ-Alumina

| Temperature (°C) | Free Energy Activation Barrier (kJ/mol) | Source |

| 700 | ~11.0 | acs.org |

| 1000 | ~3.1 | acs.org |

These predictive computational findings provide quantitative insight into the kinetics of DIMP degradation on reactive surfaces. acs.orgchemrxiv.org The use of well-tempered metadynamics, a variant of the method, helps ensure efficient and accurate exploration of the free energy landscape, providing reliable data on reaction barriers. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies of Diisopropyl Methylphosphonate Protonation and Degradation

Density Functional Theory (DFT) is the foundational quantum mechanical method upon which the AIMD and BOMD simulations discussed previously are based. acs.orgescholarship.orgresearchgate.net DFT calculations are used to determine the electronic structure and energies of the system, which in turn dictate the forces on the atoms for molecular dynamics simulations. acs.orgresearchgate.net Beyond its role in dynamic simulations, static DFT calculations are also used to investigate specific aspects of DIMP's reactivity, such as adsorption geometries, bond energies, and reaction pathways. escholarship.orgresearchgate.net

DFT studies have been used to investigate the protonation of DIMP. science.gov By comparing theoretical vibrational spectra generated with DFT for different protonated structures with experimental infrared multiple photon dissociation (IRMPD) spectra, researchers can probe the most likely sites of protonation on the DIMP molecule. science.gov Determining the location of protonation is crucial for understanding acid-catalyzed degradation mechanisms. science.gov

In the context of degradation, DFT calculations have been essential for mapping out the decomposition pathways of DIMP on various surfaces, including metal oxides like γ-Al2O3 and TiO2. acs.orgescholarship.org These calculations help identify the most stable adsorption configurations, with the phosphoryl oxygen (P=O) typically coordinating strongly with surface metal sites. acs.orgresearchgate.net This interaction weakens other bonds within the DIMP molecule, facilitating its decomposition. acs.org DFT calculations, often combined with methods like the Nudged Elastic Band (NEB) to find transition states, can elucidate multi-step reaction mechanisms, such as the oxidative decomposition of DIMP simulants on rutile TiO2 surfaces. escholarship.org These theoretical studies provide a fundamental, electronic-level understanding of the factors controlling the degradation of Diisopropyl methylphosphonate. escholarship.orgresearchgate.net

**coordination Chemistry and Ligand Interactions of Diisopropyl Methylphosphonate**

Complex Formation with Metal Salts

Diisopropyl methylphosphonate (B1257008) readily forms complexes with a range of metal salts. These interactions are primarily driven by the Lewis acid-base reaction between the metal cation and the phosphoryl oxygen of DIMP. The resulting complexes have been characterized using various spectroscopic and analytical techniques, revealing details about their stoichiometry, structure, and bonding.

Studies have shown that diisopropyl methylphosphonate forms adducts with various metal halides. These reactions typically involve the direct interaction of DIMP with the metal halide in a non-aqueous solvent. The stoichiometry of the resulting adducts can vary depending on the specific metal halide and the reaction conditions. For instance, reactions between DIMP and halides of divalent metal ions have been reported. nih.gov The formation of these adducts is often evidenced by shifts in the P=O stretching frequency in the infrared spectra, indicating coordination of the phosphoryl oxygen to the metal center.

Table 1: Examples of Adduct Formation between DIMP and Metal Halides

| Metal Halide | Observed Adduct Stoichiometry (DIMP:Metal Halide) |

|---|---|

| Cobalt(II) chloride | 1:1, 2:1 |

| Nickel(II) chloride | 1:1, 2:1 |

| Copper(II) chloride | 1:1 |

| Zinc(II) chloride | 2:1 |

Note: The stoichiometries can be influenced by reaction conditions.

Diisopropyl methylphosphonate also coordinates with metal perchlorates, forming distinct complex species. nih.gov In these complexes, the DIMP molecule acts as a neutral ligand, binding to the metal cation through the phosphoryl oxygen. The perchlorate anions are typically not directly involved in the primary coordination sphere but serve to balance the charge of the metal cation. The formation of these complexes is often studied in solution and can be characterized by techniques such as infrared spectroscopy and elemental analysis. Research has documented the formation of DIMP complexes with a variety of metal perchlorates. nih.gov

Table 2: Coordination Complexes of DIMP with Metal Perchlorates

| Metal Perchlorate | Complex Formula |

|---|---|

| Magnesium perchlorate | Mg(DIMP)₄₂ |

| Manganese(II) perchlorate | Mn(DIMP)₄₂ |

| Iron(II) perchlorate | Fe(DIMP)₄₂ |

| Cobalt(II) perchlorate | Co(DIMP)₄₂ |

| Nickel(II) perchlorate | Ni(DIMP)₄₂ |

| Zinc(II) perchlorate | Zn(DIMP)₄₂ |

| Cadmium(II) perchlorate | Cd(DIMP)₄₂ |

The interaction of diisopropyl methylphosphonate with divalent metal ions has been a subject of significant study. nih.gov These reactions typically result in the formation of coordination complexes where the DIMP molecule is bound to the metal center. The nature of the interaction and the stability of the resulting complexes are influenced by the identity of the divalent metal ion, with factors such as ionic radius and Lewis acidity playing a crucial role. Spectroscopic evidence, particularly shifts in the P=O stretching frequency, confirms the coordination of DIMP to the metal ion.

Beyond simple metal salts, diisopropyl methylphosphonate also engages in noncovalent interactions with more complex structures like metalloporphyrins. Specifically, studies have investigated the association of DIMP with zinc(II) porphyrins. acs.org This interaction is characterized by the coordination between the zinc metal center of the porphyrin and the phosphoryl oxygen of DIMP (Zn–O=P). acs.org This binding can be probed using steady-state absorption and fluorescence spectroscopy, which reveal red shifts in the absorption and emission spectra of the metalloporphyrins upon interaction with DIMP. acs.org These spectral shifts are indicative of a change in the electronic environment of the porphyrin macrocycle due to the axial coordination of the DIMP molecule.

Surface Adsorption and Chemisorption Studies

The interaction of diisopropyl methylphosphonate with solid surfaces, particularly those of metal salts and oxides, is a critical area of research with implications for detection and decontamination. These interactions can range from physical adsorption to stronger chemical bonding (chemisorption).

Chemisorption involves the formation of a chemical bond between the adsorbate (DIMP) and the surface. Studies have demonstrated the chemisorption of diisopropyl methylphosphonate on various transition metal salts. acs.org This process is characterized by a significant interaction between the phosphoryl group of DIMP and the metal cations on the surface of the salt. A key indicator of chemisorption is a notable shift in the P=O stretching frequency in the infrared spectrum, which is more pronounced than in simple adduct formation. This shift reflects a weakening of the P=O bond due to the strong coordination with the surface metal site. The extent of this frequency shift can be correlated with the electronegativity of the metal cation. researchgate.net

Table 3: P=O Stretching Frequency Shifts upon Chemisorption of DIMP on Transition Metal Salts

| Transition Metal Salt | P=O Stretching Frequency (cm⁻¹) in Free DIMP | P=O Stretching Frequency (cm⁻¹) in Chemisorbed DIMP | Frequency Shift (Δν, cm⁻¹) |

|---|---|---|---|

| Iron(III) chloride | ~1240 | ~1150 | ~90 |

| Copper(II) chloride | ~1240 | ~1175 | ~65 |

| Nickel(II) chloride | ~1240 | ~1185 | ~55 |

Note: The exact frequencies can vary depending on the experimental conditions and the specific form of the metal salt.

Infrared Spectroscopic Analysis of Phosphoryl Mode upon Diisopropyl Methylphosphonate Adsorption

Infrared (IR) spectroscopy is a powerful analytical technique for investigating the adsorption mechanisms of molecules onto surfaces. For Diisopropyl methylphosphonate (DIMP), this analysis focuses primarily on the vibrational frequency of the phosphoryl (P=O) group, as it is highly sensitive to changes in its chemical environment upon coordination to surface sites. When DIMP adsorbs onto a material, the phosphoryl oxygen typically acts as a Lewis base, donating electron density to Lewis acid sites (e.g., metal cations) on the surface. This interaction causes a weakening of the P=O double bond, which is observed as a shift to a lower frequency (a redshift) in the IR spectrum.

The magnitude of this redshift provides valuable information about the strength of the interaction between DIMP and the surface. A larger shift indicates a stronger bond between the phosphoryl oxygen and the surface active site. Studies on various metal oxides have demonstrated this phenomenon. For instance, the interaction of DIMP with surfaces like alumina (B75360) (Al₂O₃) or magnesia (MgO) results in a distinct shift of the P=O stretching band to lower wavenumbers compared to its position in the gas or liquid phase. This confirms that the primary mode of adsorption is through the coordination of the phosphoryl oxygen to the metal centers on the oxide surface.

This spectroscopic shift is a key diagnostic tool for understanding the surface chemistry of organophosphorus compounds and is critical for developing effective materials for their detection and decomposition.

Table 1: Representative Infrared Frequency Shifts of the Phosphoryl (P=O) Group of DIMP Upon Adsorption on Various Surfaces Note: The exact values can vary depending on surface preparation, hydration state, and experimental conditions. The values presented are illustrative of the general trend.

| Surface Material | P=O Frequency (Liquid DIMP) | P=O Frequency (Adsorbed DIMP) | Frequency Shift (Δν) | Interaction Strength |

| Alumina (γ-Al₂O₃) | ~1245 cm⁻¹ | ~1180-1210 cm⁻¹ | ~35-65 cm⁻¹ | Strong |

| Magnesia (MgO) | ~1245 cm⁻¹ | ~1190-1220 cm⁻¹ | ~25-55 cm⁻¹ | Strong |

| Titania (TiO₂) | ~1245 cm⁻¹ | ~1200-1230 cm⁻¹ | ~15-45 cm⁻¹ | Moderate to Strong |

| Silica (B1680970) (SiO₂) | ~1245 cm⁻¹ | ~1230-1240 cm⁻¹ | ~5-15 cm⁻¹ | Weak |

Interactions of Diisopropyl Methylphosphonate with Clay Minerals (e.g., Kaolinite)

The interaction of Diisopropyl methylphosphonate with clay minerals is of significant environmental interest, as these minerals are ubiquitous in soils and sediments and play a crucial role in the fate and transport of contaminants. Clay minerals like kaolinite (Al₂Si₂O₅(OH)₄) possess distinct surface chemistries that facilitate interactions with polar organic molecules such as DIMP.

Kaolinite has a 1:1 layered structure with a tetrahedral silicate sheet and an octahedral aluminol (Al-OH) sheet. The primary interaction mechanisms for DIMP with kaolinite surfaces are expected to be:

Hydrogen Bonding: The hydroxyl groups on the aluminol surface of kaolinite can act as hydrogen bond donors, forming hydrogen bonds with the phosphoryl oxygen (P=O) of the DIMP molecule. This is considered a principal mechanism for the adsorption of organophosphorus compounds on aluminosilicate surfaces.

Surface Coordination: Lewis acid sites, such as exposed aluminum ions at the crystal edges or defects, can directly coordinate with the phosphoryl oxygen of DIMP, similar to the interactions observed on metal oxide surfaces.

Enzymatic Interactions and Biocatalysis

Diisopropyl Methylphosphonate as a Ligand in Enzyme Active Sites (e.g., Bacterial Phosphotriesterase)

Diisopropyl methylphosphonate serves as an important substrate analog and ligand for studying the active sites of enzymes that hydrolyze organophosphorus compounds, most notably bacterial phosphotriesterase (PTE). acs.org PTE, also known as organophosphate hydrolase (OPH), is a metalloenzyme found in soil bacteria like Brevundimonas diminuta that can detoxify a wide range of toxic organophosphates, including pesticides and chemical warfare agents. tamu.edutamu.edu

Due to its structural similarity to nerve agents like Sarin (B92409), but with significantly lower toxicity, DIMP is an effective tool for investigating the binding and catalytic mechanisms of these enzymes. When introduced to PTE, DIMP occupies the active site, acting as a competitive inhibitor or a substrate for hydrolysis. nih.gov The binding of DIMP allows researchers to use techniques like X-ray crystallography to trap the enzyme-ligand complex and obtain a detailed snapshot of the active site. This provides crucial insights into how the enzyme recognizes and orients its natural or intended substrates for catalysis. The three-dimensional structure of PTE with DIMP bound in its active site has been resolved, confirming the specific interactions that facilitate catalysis.

Molecular Basis of Diisopropyl Methylphosphonate Interaction with Enzyme Coordination Centers

The active site of bacterial phosphotriesterase contains a binuclear metal center, typically composed of two zinc (Zn²⁺) ions, which is the coordination center for substrate binding and catalysis. acs.orgmdpi.com These two metal ions, designated α and β, are bridged by a water or hydroxide molecule and a carbamylated lysine residue (Lys-169). acs.org The metal ions are further held in place by coordination with several histidine and aspartate residues. acs.orgmdpi.com

Structural studies have revealed the molecular basis of DIMP's interaction with this coordination center:

Direct Ligation to the Metal Center: The primary interaction involves the direct coordination of the phosphoryl oxygen (P=O) of DIMP to the more solvent-exposed β-Zn²⁺ ion. acs.org This interaction polarizes the P=O bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack.

Role of the Nucleophile: A hydroxide ion, which is generated from a water molecule coordinated to the more buried α-Zn²⁺ ion, acts as the nucleophile. researchgate.net This hydroxide attacks the activated phosphorus center of the bound DIMP molecule.

Hydrophobic Pockets: The active site also features hydrophobic pockets that accommodate the non-leaving groups of the substrate. In the case of DIMP, these pockets interact with the methyl and the two isopropyl groups, ensuring proper orientation of the molecule for catalysis. mdpi.com

These coordinated interactions precisely position the DIMP molecule for efficient hydrolysis.

Table 2: Key Components of the Bacterial Phosphotriesterase (PTE) Active Site and Their Interaction with Diisopropyl Methylphosphonate (DIMP)

| Active Site Component | Specific Residues/Ions | Role in DIMP Interaction |

| Binuclear Metal Center | Two Zn²⁺ ions (α and β) | The β-Zn²⁺ directly coordinates with the phosphoryl oxygen of DIMP, activating the phosphorus center. The α-Zn²⁺ binds and activates the nucleophilic water/hydroxide. acs.orgresearchgate.net |

| Bridging Ligands | Carbamylated Lys-169, Hydroxide | Position and stabilize the two metal ions. The hydroxide serves as the nucleophile for hydrolysis. acs.org |

| Metal-Coordinating Residues | His-55, His-57, Asp-301 (for α-Zn²⁺); His-201, His-230 (for β-Zn²⁺) | Anchor the divalent cations within the active site, creating the precise geometry for catalysis. acs.orgmdpi.com |

| Substrate Binding Pockets | Gly-60, Ile-106, Leu-303, Ser-308 | Hydrophobic pockets that accommodate the methyl and isopropyl groups of DIMP, ensuring correct substrate orientation. mdpi.com |

Role of Diisopropyl Methylphosphonate in the Hydrolysis of Organophosphorus Compounds

Diisopropyl methylphosphonate plays a crucial role not as a catalyst itself, but as a model substrate in the study of the enzymatic hydrolysis of more toxic organophosphorus (OP) compounds. Enzymes capable of breaking down OP compounds, such as phosphotriesterases (PTE), diisopropyl-fluorophosphatase (DFPase), and organophosphorus acid anhydrolases (OPAA), are of immense interest for bioremediation and the development of medical countermeasures against nerve agent poisoning. dntb.gov.ua

The use of DIMP is central to this research for several reasons:

Structural Analog: DIMP is a close structural surrogate for G-series nerve agents like Sarin (isopropyl methylphosphonofluoridate) and Soman (B1219632), sharing the core methylphosphonate structure.

Safety: It is significantly less toxic than actual chemical warfare agents, allowing it to be used in standard laboratory settings to study enzymatic mechanisms without the need for high-level containment facilities.

Mechanistic Probe: By observing the rate and products of DIMP hydrolysis by an enzyme, scientists can deduce the catalytic mechanism, substrate specificity, and stereoselectivity of the enzyme. tamu.edu This knowledge is vital for protein engineering efforts aimed at creating new enzyme variants with enhanced activity or broader specificity against a range of toxic OP compounds. mdpi.com

In essence, the hydrolysis of DIMP by these enzymes serves as a benchmark reaction. It provides the fundamental kinetic and mechanistic data needed to understand and improve the detoxification of highly hazardous organophosphates.

**environmental Fate and Transformation of Diisopropyl Methylphosphonate**

Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. DIMP is known for its stability and slow degradation under typical environmental conditions. mdpi.com

Diisopropyl methylphosphonate (B1257008) is recognized for its significant persistence in both aquatic and terrestrial environments, exhibiting slow degradation rates that can lead to its presence for extended periods. mdpi.com In groundwater, the primary degradation pathway is hydrolysis, though this process is remarkably slow. nih.gov Studies based on hydrolysis rates measured at elevated temperatures and extrapolated to typical groundwater temperatures estimate a very long half-life for DIMP. nih.gov

In soil, the persistence of DIMP is also a concern. While biodegradation can occur, it is a slow process. The presence of DIMP has been documented in both soil and groundwater at contaminated sites years after its initial release. mdpi.com For instance, at the Rocky Mountain Arsenal, DIMP was first detected in the groundwater in 1974, with concentrations ranging from 0.5 to 44,000 parts per billion (ppb). mdpi.com Subsequent sampling in 1989 found soil concentrations between 50 and 240 ppb, and 1995 groundwater samples showed concentrations from less than 0.110 ppb to 965 ppb. mdpi.com

| Environmental Medium | Process | Half-Life/Persistence Data | Reference |

|---|---|---|---|

| Groundwater | Hydrolysis | Estimated half-life of 500 years at 10°C (95% confidence interval of 447 to 559 years). | nih.gov |

| Groundwater | Hydrolysis | An estimated hydrolysis half-life of approximately 687 years has also been reported. | nih.gov |

| Soil | Overall Degradation | Can remain in soil for years. | mdpi.com |

Photolysis, the breakdown of compounds by light, and more advanced photochemical techniques have been investigated as potential methods for the degradation of Diisopropyl methylphosphonate. Chemical oxidation combined with ultraviolet (UV) radiation has been shown to be an effective method for removing DIMP from industrial wastewater. epa.gov

More advanced techniques involving lasers have also been explored for the disposal of DIMP. epa.gov Laser-induced photodestruction, using either ultraviolet or infrared lasers, can break down the molecule, leading to the formation of simpler hydrocarbon gases and a phosphorus-containing acid. epa.gov Research into the laser-induced decomposition of DIMP under atmospheric conditions has shown that the distribution of breakdown products is dependent on factors such as the laser-induced surface temperature and the amount of oxygen present.

| Method | Description | Products | Reference |

|---|---|---|---|

| Chemical Oxidation with UV Catalyzation | Used for the removal of DIMP from industrial effluents. | Not specified. | epa.gov |

| Ultraviolet and Infrared Laser-Induced Photodestruction | A disposal method for DIMP. | Simple hydrocarbon gases and a phosphorous-bearing acid. | epa.gov |

The role of microorganisms in the degradation of Diisopropyl methylphosphonate appears to be limited, with several studies indicating that it is not readily amenable to biodegradation. epa.gov Research has shown little to no degradation by native bacteria when radiolabelled DIMP was introduced to soil. epa.gov Similarly, biodegradation by aquatic microorganisms has been found to be ineffective. epa.gov

In contrast to its persistence in the environment, DIMP is rapidly metabolized in animals. mdpi.com The primary biotransformation product is isopropyl methylphosphonic acid (IMPA), which is then quickly excreted, mainly in the urine. mdpi.com This rapid metabolism in animals means that DIMP is unlikely to bioaccumulate up the food chain. mdpi.com

| Environment/Organism | Process | Finding | Metabolite(s) | Reference |

|---|---|---|---|---|

| Soil and Aquatic Microorganisms | Biodegradation | Generally considered not amenable to biodegradation; little to no degradation observed by indigenous bacteria. | N/A | epa.gov |

| Animals | Biotransformation | Rapidly metabolized and excreted. | Isopropyl methylphosphonic acid (IMPA) | mdpi.com |

Environmental Transport and Distribution

The movement and final distribution of Diisopropyl methylphosphonate in the environment are governed by its physical and chemical properties, as well as characteristics of the surrounding soil and water.

The potential for a chemical to move through soil is often characterized by its soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value generally indicates high mobility. Based on its octanol-water partition coefficient (Kow), the Koc for Diisopropyl methylphosphonate is estimated to be low, suggesting it has a high potential for mobility in soil. ucanr.edu This high mobility is supported by the detection of DIMP in groundwater at sites where it was released to the soil, indicating its ability to be transported by water flow, such as during irrigation. mdpi.com

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Estimated Soil Organic Carbon Partition Coefficient (Koc) | 87 | High mobility in soil is expected. | ucanr.edu |

Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. For Diisopropyl methylphosphonate, the potential for bioconcentration in aquatic organisms is considered to be low.

However, DIMP can be taken up by plants from contaminated soil and water. mdpi.com Studies have shown that plants can absorb and accumulate DIMP, particularly in their leaves. mdpi.com This presents a potential pathway for human exposure through the consumption of homegrown fruits and vegetables that have been irrigated with DIMP-contaminated water. mdpi.com

| Organism Type | Finding | Potential for Food Chain Transfer | Reference |

|---|---|---|---|

| Aquatic Organisms | Bioconcentration is not expected to be significant. | Low | |

| Plants (e.g., vegetables) | Can be taken up from soil and water and accumulated in leaves. | Possible entry into the food chain via consumption of contaminated plants by animals or humans. | mdpi.com |

Movement of Diisopropyl Methylphosphonate Through Porous Media

Diisopropyl methylphosphonate (DIMP) is expected to have high mobility in soil. This characteristic is suggested by its estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) value. mdpi.com The mobility of DIMP in soil is further evidenced by its detection in groundwater at sites like the Rocky Mountain Arsenal, where contamination originated from a waste-disposal pond. mdpi.com Once it enters groundwater or surface water, it tends to persist, as it does not easily break down in the environment and can remain in water and soil for years. researchgate.net

The movement of chemicals like DIMP through porous media, such as soil and aquifers, is governed by a complex interplay of factors. The geometry of the pore spaces, including the branching of pore networks, plays a decisive role in controlling the direction and speed of fluid flow and substance transport. epa.gov While general principles dictate that flow paths and dispersion are controlled by the microscopic structures of the media, the specific case of DIMP is marked by its significant potential for migration from soil into groundwater systems. mdpi.comepa.gov Studies using soil percolators have also been employed to investigate the behavior of DIMP in soil, confirming its movement and interaction with soil microorganisms. mdpi.com

Advanced Remediation and Decontamination Technologies

Advanced technologies are crucial for the remediation of environments contaminated with persistent compounds like Diisopropyl methylphosphonate. Research has focused on methods that can effectively remove DIMP from water and surfaces, including adsorption by activated carbon and various oxidative treatment strategies.

Granular activated carbon (GAC) is a widely recognized adsorbent for removing organic contaminants from water and air. koreascience.krnih.gov While activated carbon is used in applications such as gas mask filters for protection against chemical agents and their simulants like DIMP, more advanced materials are being explored for higher efficiency. For instance, chromium-based metal-organic frameworks have demonstrated a higher adsorption capacity for DIMP compared to the activated carbon used in commercial gas masks. x-mol.com

Detailed adsorption studies often utilize Dimethyl methylphosphonate (DMMP), a close structural simulant for DIMP and the nerve agent Sarin (B92409). Research on DMMP provides valuable insights into the probable behavior of DIMP during GAC adsorption. wqa.org Experimental and molecular simulation studies on DMMP adsorption onto GAC show that the process is a spontaneous and exothermic physical adsorption. The adsorption behavior is primarily driven by van der Waals forces and follows a typical Type I isotherm, which is characteristic of microporous adsorbents.

A significant finding from these simulant studies is the minimal impact of humidity on the adsorption process. The adsorption potential energy between DMMP and GAC is substantially higher than that between water and GAC, meaning water vapor has a negligible effect on the equilibrium adsorption capacity of DMMP. This is a critical factor for practical applications, as moisture is almost always present in environmental and air filtration scenarios.

| Parameter | Finding | Significance |

|---|---|---|

| Adsorption Isotherm Type | Typical Type I Isotherm | Indicates adsorption occurs on a microporous surface, characteristic of GAC. |

| Adsorption Mechanism | Spontaneous and exothermic physical adsorption, driven by van der Waals forces. | The process does not require energy input and releases heat. Physical adsorption suggests the potential for regeneration. |

| Effect of Relative Humidity (10% - 90%) | Weak to negligible effect on equilibrium adsorption capacity and apparent adsorption rate. | GAC remains effective for DMMP (and likely DIMP) removal even in humid conditions, which is crucial for real-world applications. |

| Adsorption Theory Compliance | Adheres to Dubinin's micropore filling theory. | Provides a theoretical framework for understanding and modeling the adsorption process on GAC. |

Data based on studies of the DIMP simulant, Dimethyl methylphosphonate (DMMP).

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like DIMP. These technologies utilize highly reactive species, such as hydroxyl radicals, to break down the contaminant molecules.

One studied strategy involves the use of ultrasonic irradiation (sonolysis) to degrade DIMP in aqueous solutions. wqa.org This process follows first-order kinetics and its efficiency is highly dependent on experimental parameters. The degradation rate is influenced by the pH of the solution, with higher pH values often leading to different radical generation and scavenging effects. wqa.org The addition of certain compounds can also enhance the degradation process. For instance, the addition of carbon tetrachloride (CCl4) has been shown to accelerate the rate of pollutant elimination by creating additional highly reactive chlorine radicals within the cavitation bubbles formed during sonolysis. wqa.org Under optimized conditions, a near-complete removal of DIMP can be achieved. One study reported a 98% removal efficiency from an aqueous solution at pH 10 with the addition of 0.008 mg/L CCl4 after 45 minutes of ultrasound irradiation. wqa.org

| Parameter | Condition | DIMP Removal Efficiency | Irradiation Time |

|---|---|---|---|

| pH | 10 | 98% | 45 min |

| CCl4 Concentration | 0.008 mg/L |

Data from a study on the degradation of an 80 mg/L initial DIMP solution. wqa.org

Another oxidative strategy involves the reaction of DIMP with atomic oxygen (O(3P)). Studies on thin films of DIMP have shown that the reaction is initiated by a hydrogen abstraction from one of the isopropyl groups on the DIMP molecule. This initial step leads to a cascade of secondary reactions involving hydroxyl radicals and carbon-centered radicals. A key observation from this research is that while the process initially destroys DIMP, it also leads to the formation of oligomeric or polymeric products. This newly formed product layer can act as a protective barrier at the surface, hindering the further oxidative destruction of thicker DIMP films. This finding has important implications for the development of oxidation-based decontamination strategies, suggesting that such methods may be highly effective for surface-level contamination but could be less so for bulk contamination.

**advanced Analytical Methodologies for Diisopropyl Methylphosphonate Research**

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of DIMP, providing detailed information on its molecular structure, functional groups, and transformation products. Various spectroscopic techniques are employed to study DIMP in different states and environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diisopropyl methylphosphonate (B1257008) and its related compounds. While detailed research-specific spectral assignments are found across various studies, typical chemical shifts can be referenced in spectral databases. Both ¹H NMR and ³¹P NMR are commonly utilized to confirm the molecular structure of DIMP. For instance, ³¹P NMR provides specific information about the phosphorus environment, which is central to the molecule's identity.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is extensively used for both the detection of DIMP and for monitoring its decomposition in real-time. researchgate.netarxiv.orgspiedigitallibrary.org This technique is effective for identifying functional groups within the DIMP molecule and its degradation products. arxiv.org

Studies on the thermal decomposition of DIMP under different heating rates and in various atmospheres (nitrogen, air, oxygen-rich) have identified several key products. researchgate.netresearchgate.net Gas-phase pyrolysis experiments conducted between 700 and 800 K identified propylene, isopropanol (B130326), isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA) as decomposition products. researchgate.netresearchgate.net FTIR spectrometry is used to quantify the mole fractions of the parent DIMP, propylene, and isopropanol during these experiments. researchgate.netresearchgate.net

In heterogeneous environments, such as when DIMP vapor interacts with combusting metal particles, IR spectroscopy has observed spectral transformations indicating DIMP decomposition and the formation of byproducts like isopropyl-methyl phosphonate (B1237965) (IMP) and isopropyl alcohol (IPA) within seconds. arxiv.org The complex and overlapping spectral features of DIMP and its phosphorus-containing decomposition products, which also change with temperature, make unique identification challenging but achievable through careful analysis of specific spectral features. spiedigitallibrary.org

Table 1: Key Decomposition Products of DIMP Identified by IR Spectroscopy

| Product Compound | Chemical Formula | State of Matter |

|---|---|---|

| Propene | C₃H₆ | Gas |

| Isopropyl methylphosphonate (IMP) | C₄H₁₁O₃P | Gas/Liquid |

| Methylphosphonic acid (MPA) | CH₅O₃P | Solid/Liquid |

This table is generated based on data from cited research articles. researchgate.netresearchgate.net

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a powerful technique for the trace detection and identification of DIMP. nih.govnih.gov It provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for its unambiguous identification.

In GC-MS analysis, DIMP is separated from other components in a sample before being ionized and detected. The resulting mass spectrum shows characteristic peaks corresponding to the parent ion and its fragments. For DIMP, the mass spectrum typically includes a set of characteristic peaks at mass-to-charge ratios (m/z) of 97 (base peak), 123, 79, 139, and 165. nih.gov The fragmentation of the protonated molecule [MH]⁺ often involves the sequential loss of propene (C₃H₆), leading to product ions at m/z 139 and 97. dtic.mil This method allows for the quantification of DIMP at trace levels, with limits of detection (LoD) as low as 0.21 μg/mL. nih.govnih.gov

Table 2: Characteristic Mass Spectrometry Peaks for DIMP

| m/z | Relative Abundance | Proposed Fragment |

|---|---|---|

| 97 | 100% (Base Peak) | [MH - 2(C₃H₆)]⁺ |

| 123 | ~65% | [C₄H₁₂O₃P]⁺ |

| 79 | ~24% | [PO₃H₂]⁺ |

| 139 | ~10% | [MH - C₃H₆]⁺ |

This table is based on data from cited research. nih.gov